(5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate
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Overview
Description
(5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate is a complex organic compound belonging to the class of chromen-3-yl derivatives. This compound is characterized by its unique structure, which includes a chromen-3-yl core substituted with hydroxy, methoxy, and phenyl groups, as well as an acetate ester. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-3-yl core, followed by the introduction of the hydroxy, methoxy, and phenyl substituents. The final step involves the esterification of the hydroxy group with acetic anhydride to form the acetate ester.
Preparation of Chromen-3-yl Core: The chromen-3-yl core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.
Introduction of Substituents: The hydroxy and methoxy groups can be introduced through selective hydroxylation and methylation reactions, respectively. The phenyl group can be introduced via Friedel-Crafts acylation.
Esterification: The final step involves the esterification of the hydroxy group with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A structurally related compound with a similar chromen-3-yl core but lacking the hydroxy, methoxy, and phenyl substituents.
Esculetin: A hydroxycoumarin derivative with similar antioxidant and anti-inflammatory properties.
Ferulic Acid: A phenolic compound with antioxidant and anti-inflammatory activities, often used in combination with coumarin derivatives.
Uniqueness
(5-Hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its acetate ester moiety enhances its solubility and stability, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
(5-hydroxy-7-methoxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10(19)23-18-16(21)15-13(20)8-12(22-2)9-14(15)24-17(18)11-6-4-3-5-7-11/h3-9,17-18,20H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVKJERGKQQVSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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